5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They belong to the N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and other activities .
Scientific Research Applications
Heterocyclic Amines in Dietary and Health Research
Heterocyclic amines (HCAs) such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are structurally complex compounds similar in complexity to the specified chemical. These compounds are formed during the cooking of meat and have been extensively studied for their carcinogenic potential. Research into HCAs has significant implications for understanding diet-related cancer risks and developing dietary guidelines to minimize exposure to these carcinogens. For example, studies have explored the presence of HCAs in the urine of healthy volunteers consuming a normal diet, highlighting human exposure to these compounds through food and their potential health risks (Ushiyama et al., 1991).
Metabolism and Biomonitoring of HCAs
Research on the metabolism of HCAs like MeIQx and PhIP in humans and rodents has provided insights into how these compounds are processed by the body, including the roles of specific enzymes in their bioactivation and detoxification. Such studies are crucial for understanding individual susceptibility to the carcinogenic effects of HCAs and for developing biomarkers for exposure and risk assessment. For instance, the study by Turteltaub et al. (1999) used accelerator mass spectrometry (AMS) to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP, showing differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).
Environmental Exposure and Risk Assessment
Studies have also focused on the environmental exposure to HCAs and other similar compounds, assessing their presence in various cooked foods and estimating the daily intake by humans. These studies contribute to risk assessment models that inform public health policies and cancer prevention strategies. For example, Wakabayashi et al. (1993) quantified carcinogenic HCAs in cooked foods and suggested that humans are continuously exposed to these compounds through their normal diet, with implications for cancer risk assessment (Wakabayashi et al., 1993).
Genetic Variability and Cancer Risk
Research into the genetic variability affecting the metabolism of complex compounds like HCAs has implications for personalized medicine and cancer risk prediction. For example, Koutros et al. (2009) explored how genetic variants in xenobiotic metabolizing genes modify the risk of prostate cancer associated with dietary HCA intake, highlighting the interaction between diet, genetics, and cancer risk (Koutros et al., 2009).
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-5-7-16(12-14)22-20(25)15-9-10-17-18(13-15)23(2)19-8-3-4-11-24(19)21(17)26/h5-7,9-10,12-13,19H,3-4,8,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLQOSVTDYZACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.